molecular formula C12H15NO2 B14021295 Benzyl (R)-pyrrolidine-3-carboxylate

Benzyl (R)-pyrrolidine-3-carboxylate

Cat. No.: B14021295
M. Wt: 205.25 g/mol
InChI Key: HMWIMQPWNDDSFE-LLVKDONJSA-N
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Description

Benzyl (R)-pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative that serves as a crucial synthetic intermediate and building block in organic and medicinal chemistry. The compound features a benzyl ester group, which is a common protecting group that can be selectively removed under mild conditions, such as catalytic hydrogenation, to access the corresponding carboxylic acid or other derivatives . The stereochemistry at the 3-position is defined as (R), making this enantiomer particularly valuable for the synthesis of chiral molecules where the three-dimensional structure is essential for biological activity . Pyrrolidine-3-carboxylic acid scaffolds are recognized as privileged structures in drug discovery. Research into related pyrrolidine-3-carboxylic acid compounds has demonstrated their potential in the development of therapeutic agents for central nervous system (CNS) diseases . Furthermore, closely analogous structures, such as ethyl (3R)-1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, have been identified as critical intermediates in the synthesis of investigational drugs like ranirestat, which is targeted for diabetic complications . The preparation of such chiral pyrrolidine derivatives often involves advanced synthetic techniques, including asymmetric hydrogenation or catalytic asymmetric hetero-Diels-Alder reactions, to achieve high enantiomeric purity . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound in a laboratory setting following all appropriate safety protocols.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

benzyl (3R)-pyrrolidine-3-carboxylate

InChI

InChI=1S/C12H15NO2/c14-12(11-6-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m1/s1

InChI Key

HMWIMQPWNDDSFE-LLVKDONJSA-N

Isomeric SMILES

C1CNC[C@@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CNCC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Esterification of Pyrrolidine-3-carboxylic Acid

  • Starting Material: (R)-pyrrolidine-3-carboxylic acid.
  • Esterification Agent: Benzyl alcohol.
  • Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used to promote esterification under mild to moderate heating.
  • Solvents: Organic solvents like toluene or dichloromethane are typical.
  • Reaction Conditions: Reflux or controlled heating to drive the equilibrium toward ester formation.
  • Workup: Removal of water by azeotropic distillation or drying agents to shift equilibrium.

This method is straightforward and widely used in laboratory and industrial settings due to its simplicity and efficiency.

Protection and Functional Group Manipulation Routes

  • Hydroxy-Pyrrolidine Intermediate: Benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate can be prepared by protecting the pyrrolidine nitrogen with a benzyl group and introducing a hydroxy group at the 3-position.
  • Mesylation: The hydroxy group is converted into a good leaving group by reaction with mesyl chloride in the presence of a base (e.g., triethylamine) at low temperatures (0–5°C) in ethyl acetate.
  • Amination: The mesylated intermediate is then reacted with ammonia under pressure (e.g., 1.36×10^7 Pa at 150°C) to substitute the mesylate with an amino group, yielding benzyl (R)-3-amino-pyrrolidine-1-carboxylate with high enantiomeric excess (97% e.e.).

This multi-step approach allows for precise stereochemical control and functional group transformations, useful for synthesizing derivatives.

Enantioselective Hydrogenation and Catalytic Methods

  • Novel processes involve enantioselective hydrogenation of pyrrolidine derivatives or aryl-substituted precursors to obtain the desired stereochemistry with high enantiomeric purity.
  • Catalysts such as chiral transition metal complexes (e.g., palladium with triphenylphosphine ligands) are employed.
  • These methods operate under moderate temperature and pressure conditions, providing high yields and purity.

Industrial Production Methods

  • Batch and Continuous Flow Reactors: Large-scale synthesis employs optimized batch or continuous flow reactors for better control of reaction parameters, improved safety, and scalability.
  • Catalyst Systems: Use of metal-free catalysts like tetrabutylammonium iodide (TBAI) or chiral metal catalysts enhances reaction efficiency and environmental compatibility.
  • Purification: Advanced chromatographic techniques (e.g., silica gel column chromatography) are used to isolate enantiomerically pure products.
  • Process Optimization: Reaction times, temperatures, and reagent equivalents are carefully controlled to maximize yield and minimize impurities.

Data Table: Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Yield/Enantiomeric Purity References
Esterification of (R)-pyrrolidine-3-carboxylic acid Benzyl alcohol, acid catalyst (H2SO4/HCl), reflux Simple, scalable High yield, moderate to high purity
Protection → Mesylation → Amination Benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate, mesyl chloride, triethylamine, NH3, high pressure High stereochemical control 97% e.e., good chemical yield
Enantioselective hydrogenation Chiral Pd catalyst, moderate temp/pressure High enantiomeric purity, efficient High yield, high purity
Industrial continuous flow synthesis Automated reactors, TBAI catalyst Efficient, environmentally friendly Optimized yield and purity

Chemical Reactions Analysis

Types of Reactions: Benzyl (3R)-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrolidine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Benzyl (3R)-pyrrolidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its pyrrolidine scaffold is commonly found in pharmaceuticals with diverse therapeutic effects.

Industry: In the industrial sector, benzyl (3R)-pyrrolidine-3-carboxylate can be utilized in the production of specialty chemicals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of benzyl (3R)-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Analysis :

  • Tosyloxy derivatives (e.g., ) are reactive intermediates for further functionalization, leveraging the tosyl group as a leaving group .
  • Amino derivatives () are pivotal in prodrug strategies, as seen in ABT-627, where the amino group facilitates receptor binding .
  • Difluoro analogs () exhibit enhanced lipophilicity and resistance to oxidative degradation, critical for CNS-targeting drugs .

Physical and Analytical Properties

Compound Optical Rotation ([α]D) Purity Analytical Method Reference
EG-I-2279-R-M-TOL-CBZ () +39.51 (c 1, CHCl₃) 83% ee HPLC (IC column)
(±)-4-(1,3-Benzodioxol-5-yl)... () N/A >99% LC-MS
Benzyl 3-aminopyrrolidine-1-carboxylate () N/A 95% Safety data (MSDS)

Key Findings :

  • High-purity (>99%) compounds () are achievable via LC-MS purification, critical for preclinical studies .
  • Enantiomeric excess (ee) values (e.g., 83% in ) underscore the importance of chiral resolution in drug development .

Insights :

  • ABT-627 exemplifies how strategic substitution (e.g., dibutylamino groups) can confer receptor specificity .
  • Poor cell activity in highlights the need for optimizing logP and solubility in pyrrolidine-based inhibitors .

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